2-Isopropyl-5-methoxypyridine
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Overview
Description
2-Isopropyl-5-methoxypyridine is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the second position and a methoxy group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 5-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the isopropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isopropyl-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methylpyridine
- 2-Isopropyl-5-ethoxypyridine
- 2-Isopropyl-5-hydroxypyridine
Uniqueness
2-Isopropyl-5-methoxypyridine is unique due to the presence of both isopropyl and methoxy groups on the pyridine ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(11-3)6-10-9/h4-7H,1-3H3 |
InChI Key |
GEYJSHASCKHOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)OC |
Origin of Product |
United States |
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